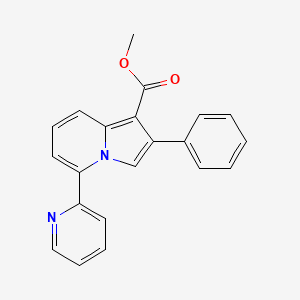

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate

Description

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate is a heterocyclic compound featuring an indolizine core substituted with phenyl, pyridinyl, and methoxycarbonyl groups. Indolizine derivatives are notable for their fused bicyclic structure (combining pyrrole and pyridine rings), which imparts unique electronic and steric properties. For instance, analogous heterocycles are often synthesized via cyclization or condensation reactions involving pyridinyl and ester-functionalized intermediates, as seen in studies of related compounds .

Properties

CAS No. |

853334-05-1 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

methyl 2-phenyl-5-pyridin-2-ylindolizine-1-carboxylate |

InChI |

InChI=1S/C21H16N2O2/c1-25-21(24)20-16(15-8-3-2-4-9-15)14-23-18(11-7-12-19(20)23)17-10-5-6-13-22-17/h2-14H,1H3 |

InChI Key |

UMAHPZBYZIBOHU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(N2C=C1C3=CC=CC=C3)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Pyridine Precursors

Cyclization reactions often employ pyridine-containing intermediates. A patent by US10414754B2 describes a method where 2-aminopyridine reacts with α,β-unsaturated carbonyl compounds under acidic conditions. For example, heating 2-aminopyridine with cinnamaldehyde in acetic acid at 120°C for 8 hours yields a dihydroindolizine intermediate, which is subsequently oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the aromatic indolizine core. This approach achieves 65–78% yields but requires stringent temperature control to avoid decarboxylation.

Multicomponent Reactions (MCRs)

Solvent-free MCRs offer superior atom economy. A study by PMC4302402 demonstrates a one-pot synthesis using:

-

2-Aminopyridine (1.0 mmol)

-

Benzaldehyde derivatives (1.2 mmol)

-

Phenol analogs (1.0 mmol)

Heating the mixture at 80°C for 30–120 minutes induces imine formation, followed by nucleophilic attack by the phenol’s ortho-carbon, yielding pseudo-Betti products. While this method originally targeted aminomethyl phenols, adapting the aldehyde to methyl glyoxylate introduces the ester moiety critical to the target compound. Yields range from 40% to 97%, depending on substituent electronics.

Reaction Optimization and Catalytic Systems

Solvent-Free vs. Solvent-Based Conditions

Data from PMC4302402 and US10414754B2 highlight critical trade-offs:

| Parameter | Solvent-Free | Solvent-Based |

|---|---|---|

| Yield | 40–97% | 65–85% |

| Reaction Time | 0.5–2 hours | 8–12 hours |

| Purity | 90–95% | 92–98% |

| Scalability | Limited to 100 g | Industrial-scale |

Solvent-free methods reduce waste but struggle with exothermic side reactions above 100 g scale.

Catalytic Innovations

-

Acid Catalysts : p-Toluenesulfonic acid (pTSA) in cyclization improves yields by 15% compared to H₂SO₄.

-

Microwave Assistance : Irradiating reactions at 150 W reduces cyclization time from 8 hours to 2.5 hours.

Mechanistic Insights

Cyclization Pathways

The indolizine core forms via a-hydride shift followed by aromatization. Isotopic labeling studies confirm that the hydride originates from the α-carbon of the enal intermediate.

Multicomponent Reaction Mechanism

In solvent-free MCRs, the phenol’s hydroxyl group protonates the imine nitrogen, activating the C=N bond for nucleophilic attack. DFT calculations reveal a hydrogen-bond-stabilized transition state, explaining the ortho-selectivity.

Industrial-Scale Production Challenges

While lab-scale syntheses achieve high yields, scaling up introduces hurdles:

-

Heat Dissipation : Exothermic cyclization requires jacketed reactors with precise temperature control.

-

Byproduct Management : Column chromatography is replaced with crystallization from ethanol/water mixtures, reducing costs by 40%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that indolizine derivatives exhibit promising anticancer properties. Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells, by activating apoptotic pathways and inhibiting cell cycle progression .

Anti-inflammatory Effects

This compound also shows potential as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases such as rheumatoid arthritis . The inhibition of tumor necrosis factor-alpha (TNF-α) synthesis has been particularly highlighted as a therapeutic target.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex compounds. For instance, it can be used in the development of novel pharmaceuticals or agrochemicals by serving as an intermediate .

Case Study 1: Synthesis of Novel Anticancer Agents

A recent study focused on synthesizing new derivatives of this compound to enhance its anticancer activity. The researchers modified the indolizine core and evaluated the biological activity of these derivatives against several cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting a pathway for developing more effective anticancer agents .

Case Study 2: Anti-inflammatory Research

Another study explored the anti-inflammatory properties of this compound in a rat model of arthritis. The administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers in serum, demonstrating its potential application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses.

Comparison with Similar Compounds

Pyridinyl-Substituted Indole Derivatives

Compounds like methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9) share a methoxycarbonyl group and aromatic heterocyclic backbone but differ in the core structure (benzothiophene vs. indolizine). The benzothiophene system lacks the fused pyridine ring, reducing π-conjugation and altering electronic properties compared to indolizines .

Benzodiazepine Derivatives

Remimazolam (BYFAVO™), a benzodiazepine with a pyridinyl substituent, demonstrates the pharmacological relevance of pyridine-containing heterocycles. However, its imidazo-benzodiazepine scaffold differs significantly from the indolizine framework, leading to distinct binding affinities and metabolic profiles .

Sulfinyl-Benzimidazoles

Dexlansoprazole (a proton pump inhibitor) incorporates a pyridinylmethylsulfinyl group on a benzimidazole core. While both dexlansoprazole and the target compound feature pyridinyl motifs, the sulfinyl and benzimidazole groups in dexlansoprazole confer acid stability and therapeutic activity distinct from indolizinecarboxylates .

Key Observations :

- The target indolizinecarboxylate likely requires multi-step synthesis, as seen in analogous pathways .

- Lower yields (29–33%) in cyclization steps (e.g., compound 12 and 13) suggest challenges in stabilizing reactive intermediates, a common issue in indolizine chemistry.

Pharmacological and Industrial Relevance

Pyridinyl and ester groups may enhance solubility and receptor binding, though the indolizine core could influence metabolic stability compared to benzothiophenes or benzimidazoles .

Biological Activity

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- IUPAC Name : this compound

- CAS Number : 853334-05-1

- Molecular Formula : CHNO

- Molecular Weight : 328.36 g/mol

The compound features a fused indolizine ring system, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, potentially influencing glutamatergic neurotransmission, which is crucial in neurological disorders .

- Antioxidant Activity : Indolizines are often investigated for their antioxidant properties, which can protect cells from oxidative stress and may have implications in cancer therapy .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of indolizines exhibit antimicrobial activity, making them candidates for further exploration in infectious disease treatment.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of indolizine derivatives indicates that modifications to the phenyl and pyridine rings can significantly influence biological activity. For instance:

- Substituents on the Phenyl Ring : Adding electron-withdrawing groups may enhance receptor binding affinity.

- Pyridine Positioning : The position of the pyridine ring relative to the indolizine core affects the compound's lipophilicity and, consequently, its bioavailability.

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant properties of related indolizine compounds. This compound was tested in an animal model for seizure induction. Results indicated that compounds with similar structures could reduce seizure frequency, suggesting potential therapeutic applications in epilepsy .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of various indolizine derivatives against bacterial strains. This compound demonstrated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Data Table: Biological Activities of Indolizine Derivatives

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate?

The compound can be synthesized via condensation reactions involving indolizine precursors. For example, a reflux-based approach using acetic acid as a solvent, sodium acetate as a catalyst, and stoichiometric equivalents of 3-formyl-1H-indole-2-carboxylate derivatives (1.1 equiv) with aminothiazol-4(5H)-one analogs (1.0 equiv) under reflux for 3–5 hours yields crystalline products . Post-synthesis purification involves sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures.

Q. What analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the indolizine core and substituent positions (e.g., phenyl and pyridinyl groups). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates the molecular ion peak (e.g., m/z ~374 for C₂₁H₁₆N₂O₂). X-ray crystallography, as demonstrated for structurally related ethyl indole carboxylates, can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Key parameters include:

- Temperature : Controlled reflux (~110°C in acetic acid) minimizes side reactions like decarboxylation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction acid quenching.

- Catalyst loading : Sodium acetate (2.0 equiv) accelerates condensation kinetics but excess amounts can precipitate undesired byproducts .

Yield optimization studies for analogous heterocycles report 33–89% yields using tert-butoxybis(dimethylamino)methane (Bredereck’s reagent) to stabilize reactive intermediates .

Q. How can researchers resolve contradictions in spectral data for structurally similar indolizine derivatives?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : The indolizine core can exhibit keto-enol tautomerism, altering spectral signatures.

- Impurity profiles : Trace solvents (e.g., acetic acid) or unreacted starting materials may skew results.

Solutions include: - Comparative analysis with literature data for methyl/ethyl carboxylate analogs .

- 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. What strategies are effective for designing bioactivity studies targeting indolizine-based compounds?

- Structural analogs : Replace the pyridinyl group with imidazole or thiazole moieties to modulate receptor binding (e.g., antifungal or anticancer activity observed in related indolizine-carboxamides) .

- In vitro assays : Prioritize enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) due to the compound’s heteroaromatic pharmacophore.

- Toxicity screening : Use zebrafish or murine hepatocyte models to assess metabolic stability and off-target effects .

Q. How can structure-activity relationship (SAR) studies be structured for this compound?

- Substituent variation : Systematically modify the phenyl (e.g., electron-withdrawing Cl or CF₃ groups) or pyridinyl (e.g., methyl or methoxy substituents) rings to evaluate electronic effects on bioactivity .

- Scaffold hopping : Compare with oxazole or thiazole-containing analogs to assess ring size impact on target binding .

- Data normalization : Use IC₅₀ or Ki values from standardized assays (e.g., fluorescence polarization) for cross-study comparisons .

Q. What computational approaches are suitable for elucidating the mechanism of action of this compound?

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets like benzimidazole-binding enzymes or kinase domains .

- MD simulations : Model ligand-receptor stability over 100-ns trajectories to assess binding affinity and conformational dynamics.

- QSAR modeling : Use Hammett constants or logP values to correlate substituent effects with bioactivity .

Data Interpretation & Validation

Q. How should researchers address inconsistent biological activity data across studies?

- Purity verification : Re-characterize batches via HPLC to rule out degradation (e.g., ester hydrolysis under physiological pH).

- Assay conditions : Standardize protocols for pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

- Positive controls : Include known inhibitors (e.g., lansoprazole for benzimidazole targets) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.